4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid
Description
4-N,4-N-Diethylbenzene-1,4-diamine;oxalic acid is a salt compound comprising 4-N,4-N-diethylbenzene-1,4-diamine (a diethyl-substituted phenylenediamine derivative) and oxalic acid (a dicarboxylic acid). This compound is structurally characterized by the presence of two ethyl groups on the nitrogen atoms of the benzene-1,4-diamine core, paired with oxalate counterions. Oxalic acid’s strong chelating and reducing properties may enhance the compound’s stability and solubility in specific applications, such as materials science or catalysis.
Properties
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEXNPALAITIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-05-0 (Parent) | |
| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0069597 | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62637-92-7 | |
| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNP4KF39DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitrosation Reaction
The synthesis begins with the nitrosation of diethylaniline. In this step, diethylaniline reacts with sodium nitrite under strongly acidic conditions to form an intermediate nitroso compound. Key parameters include:
-
Reagent Ratios : A volumetric ratio of diethylaniline to concentrated hydrochloric acid of 75:122 ensures protonation of the amine group.
Representative Protocol
In a 10L reactor, 375 mL diethylaniline and 610 mL concentrated HCl are mixed with 1500 mL water. After cooling to 5°C, a solution of 370 g sodium nitrite in 530 mL water is added dropwise. The mixture is stirred for 3 hours, yielding the nitroso intermediate.
Reduction Reaction
The nitroso intermediate is reduced to the primary diamine using zinc powder in acidic media:
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Acid Concentration : Concentrated HCl maintains a pH < 1, preventing re-oxidation.
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Temperature : 15–20°C to balance reaction rate and selectivity.
Example
To the nitroso solution, 500 mL concentrated HCl and 460 g zinc powder are added. The exothermic reaction is controlled at 20°C for 2.5 hours, achieving >95% conversion.
Purification of Free Base
Post-reduction, the crude diamine is isolated via alkaline extraction:
Salification with Oxalic Acid
The final step involves salt formation with oxalic acid:
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Solvent Selection : Anhydrous benzene or ethanol ensures minimal water interference.
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Stoichiometry : A 1:1 molar ratio of diamine to oxalic acid is typical.
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Crystallization : Slow evaporation yields crystalline product with >98% purity.
Optimized Procedure
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Dissolve 1 mol N,N-diethyl-p-phenylenediamine in 500 mL anhydrous ethanol.
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Add 1 mol oxalic acid dissolved in 200 mL ethanol dropwise.
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Stir for 1 hour, then concentrate under reduced pressure.
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Recrystallize from ethanol/water (4:1) to obtain white crystals.
Comparative Analysis of Salification Methods
| Parameter | Hydrochloride Salt | Oxalate Salt |
|---|---|---|
| Acid Used | HCl gas | Oxalic acid |
| Solvent | Benzene | Ethanol |
| Crystallization | HCl saturation | Solvent evaporation |
| Yield | 85–90% | 78–82% |
| Purity (HPLC) | 99.2% | 98.5% |
Critical Process Considerations
Temperature Control
Stoichiometric Precision
Excess oxalic acid (>1.1 eq) leads to di-salts, while sub-stoichiometric amounts yield impure products.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of benzodiazepines and other organic compounds.
Biology: Studied for its potential biological activities, including anti-anxiety and sedative effects.
Medicine: Plays a role in the development of pharmaceuticals, particularly in medicinal chemistry.
Industry: Utilized as a corrosion inhibitor, flame retardant, and cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid involves its interaction with molecular targets such as oxidants. It acts as an analytical reagent by targeting various oxidants present in water, leading to the formation of detectable products. The compound’s derivatives also interact with biological pathways, contributing to their biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key structural differences among analogous compounds arise from alkyl substituents (methyl vs. ethyl) and counterions (oxalate, sulfate, hydrochloride). These factors influence physical properties such as melting points, solubility, and stability:
*Estimated based on trends: Larger alkyl groups (ethyl vs.
Chemical Reactivity and Stability
- Oxidation Pathways: Benzene-1,4-diamine derivatives undergo oxidation to form intermediates like hydroquinone and oxalic acid. The diethyl substituents may slow oxidation compared to unsubstituted analogs due to steric hindrance .
- Thermal Stability : Oxalic acid forms stable complexes with metal ions , which may enhance the thermal stability of its salts. However, oxalate salts generally decompose at lower temperatures than sulfate or hydrochloride salts .
- Synthetic Reactivity : Diethyl derivatives are synthesized via nucleophilic substitution using alkyl halides and bases like cesium carbonate in DMF , whereas dimethyl analogs may employ methyl iodide or similar reagents.
Biological Activity
4-N,4-N-Diethylbenzene-1,4-diamine; oxalic acid, also known as N,N-diethyl-p-phenylenediamine oxalate, is a chemical compound with potential applications in various biological fields. Its unique structure allows for diverse interactions within biological systems, making it a subject of interest in pharmacological and toxicological studies.
- Molecular Formula : C12H18N2O4
- Molecular Weight : 254.28 g/mol
- CAS Number : 62637-92-7
Antioxidant Properties
Research indicates that 4-N,4-N-diethylbenzene-1,4-diamine; oxalic acid exhibits significant antioxidant activity . This property is essential for mitigating oxidative stress in biological systems. Studies have shown that the compound can scavenge free radicals effectively, which is crucial in preventing cellular damage and various diseases related to oxidative stress.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties . In vitro studies demonstrated that it possesses inhibitory effects against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and food industries.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of 4-N,4-N-diethylbenzene-1,4-diamine; oxalic acid. Results indicate that while the compound shows promise in therapeutic applications, high concentrations may lead to cytotoxic effects on certain cell lines. This necessitates further investigation into dosage optimization for safe therapeutic use.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of various compounds, including 4-N,4-N-diethylbenzene-1,4-diamine; oxalic acid. The results indicated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined for both Gram-positive and Gram-negative bacteria. The results showed effective inhibition at concentrations as low as 50 µg/mL, suggesting its utility as an antimicrobial agent.
The biological activity of 4-N,4-N-diethylbenzene-1,4-diamine; oxalic acid can be attributed to its ability to interact with cellular components:
- Free Radical Scavenging : The presence of amino groups allows for electron donation to free radicals.
- Metal Chelation : The oxalic acid moiety may chelate metal ions, reducing their availability for catalyzing harmful reactions within cells.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 62637-92-7 |
| Antioxidant Activity | Effective at scavenging ROS |
| Antimicrobial Activity | MIC = 50 µg/mL |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 4-N,4-N-diethylbenzene-1,4-diamine; oxalic acid?
Answer:
Synthesis typically involves condensation reactions between 1,4-diethylbenzene-1,4-diamine derivatives and oxalic acid under controlled pH and temperature. For characterization, X-ray crystallography (using SHELX programs like SHELXL for refinement ), nuclear magnetic resonance (NMR) for structural elucidation, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., amine and carboxylic acid moieties) are standard. Titration methods (e.g., acid-base titration with sodium hydroxide) can quantify oxalic acid content . For purity assessment, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is effective .
Advanced: What challenges arise in determining the crystal structure of this compound via X-ray crystallography?
Answer:
Key challenges include crystal quality (e.g., twinning or disorder due to hydrogen bonding between oxalic acid and the diethylbenzenediamine moiety) and refinement of non-covalent interactions. SHELXL is widely used for small-molecule refinement, but high-resolution data (≤1.0 Å) is critical to resolve overlapping electron density regions. For macromolecular applications, SHELXPRO interfaces with refinement tools, though superior programs like PHENIX may be needed for complex cases .
Basic: How does oxalic acid influence the solubility and stability of the diethylbenzenediamine component in aqueous systems?
Answer:
Oxalic acid acts as a chelating agent, forming stable complexes with metal ions that might otherwise precipitate the diethylbenzenediamine. Its weak acidity (pKa₁ = 1.25, pKa₂ = 4.14) buffers solutions in pH ranges where the diamine remains protonated and soluble. However, under alkaline conditions (pH > 6), oxalic acid’s deprotonation can reduce solubility . Stability studies should monitor temperature-dependent degradation, as oxalic acid decomposes above 150°C .
Advanced: What experimental approaches are effective in studying oxalic acid’s role in transition-metal coordination complexes with this compound?
Answer:
UV-Vis spectroscopy and cyclic voltammetry can track redox behavior (e.g., Fe³⁺/Fe²⁺ transitions). X-ray absorption spectroscopy (XAS) or Mössbauer spectroscopy provides insights into metal-ligand bonding. For dissolution studies (e.g., ferrihydrite systems), ligand-facilitated processes under UV light can be monitored via inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal release . Computational tools like density functional theory (DFT) model electronic structures .
Basic: Which titration methods are suitable for quantifying oxalic acid in the presence of diethylbenzenediamine?
Answer:
Potentiometric titration with NaOH (0.1 M) using phenolphthalein as an indicator is standard. To avoid interference from the diethylbenzenediamine (a weak base), maintain the solution pH < 4 during titration to ensure only oxalic acid’s first dissociation (HOOCCOOH → H⁺ + HOOCCOO⁻) is measured . For precise quantification, ion chromatography or enzymatic assays (oxalate oxidase) are alternatives .
Advanced: How can researchers resolve contradictory data on oxalic acid’s stability under varying pH and temperature conditions?
Answer:
Contradictions arise from differing experimental conditions (e.g., pH 1–2 vs. neutral, or ambient vs. elevated temperatures). Controlled studies using kinetic modeling (e.g., Arrhenius plots for thermal decomposition) and spectroscopic monitoring (FTIR for degradation products) are essential. For example, DOE studies on oxalic acid in nuclear waste found stability improved below 45°C but degraded rapidly in nitric acid media .
Basic: What environmental applications exist for this compound, particularly in contaminant retention?
Answer:
Oxalic acid enhances the retention of arsenic (As(V)) on ferrihydrite via ligand-promoted dissolution and re-adsorption under UV light. This mechanism is critical in designing remediation strategies for acidic water systems. Synchrotron-based X-ray diffraction (XRD) and extended X-ray absorption fine structure (EXAFS) validate As(V)-oxalate interactions .
Advanced: How does FTIR spectroscopy differentiate between oxalic acid and its derivatives in synthesized complexes?
Answer:
FTIR identifies characteristic peaks: free oxalic acid shows C=O stretching at ~1700 cm⁻¹ and O-H bending at ~1300 cm⁻¹. Upon complexation, these shift due to deprotonation (e.g., C=O at ~1600 cm⁻¹ for oxalate dianion). The diethylbenzenediamine’s N-H stretches (3300–3500 cm⁻¹) also shift upon coordination .
Basic: What protocols ensure safe handling of oxalic acid during synthesis?
Answer:
Use fume hoods to avoid inhalation of vapors (TLV = 1 mg/m³). Personal protective equipment (gloves, goggles) is mandatory due to oxalic acid’s corrosivity. Neutralize spills with calcium carbonate, forming insoluble calcium oxalate. Store in airtight containers away from moisture to prevent hydration .
Advanced: How can computational modeling predict the solvent-dependent reactivity of this compound?
Answer:
DFT calculations (e.g., Gaussian or ORCA software) model solvent effects using implicit solvation models (e.g., COSMO). Parameters like dielectric constant (ε) and hydrogen-bonding capacity are critical. For example, aqueous solutions favor protonated amine forms, while aprotic solvents (e.g., DMSO) stabilize zwitterionic structures. MD simulations track solvation dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
